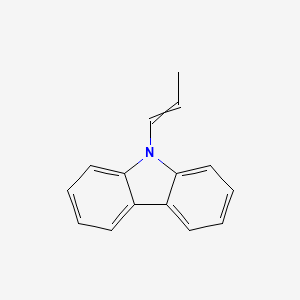

9-(1-Propenyl)carbazole

Description

Significance of the Carbazole (B46965) Heterocycle in Materials Science and Organic Synthesis

The carbazole moiety, a tricyclic aromatic heterocycle, is a cornerstone in the development of advanced organic materials and a versatile building block in synthetic organic chemistry. Its rigid, planar structure, and electron-rich nature impart favorable charge-transport properties, making carbazole-based materials highly sought after for applications in organic electronics. mdpi.commdpi.com These applications include organic light-emitting diodes (OLEDs), where carbazole derivatives function as efficient hole-transporting materials, electron-blocking layers, and hosts for phosphorescent emitters. mdpi.com

In the realm of organic synthesis, the carbazole nucleus serves as a key structural motif in numerous natural products and pharmaceuticals. Its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. The ability to functionalize the carbazole ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a valuable scaffold for the design of new therapeutic agents and functional molecules.

Overview of N-Substituted Carbazole Derivatives: A Research Perspective

The substitution at the nitrogen atom of the carbazole ring (the 9-position) provides a convenient and effective strategy for modifying the properties of the parent heterocycle. N-substituted carbazole derivatives have garnered significant attention from the research community due to their enhanced solubility, processability, and tailored electronic characteristics. A diverse array of substituents, including alkyl, aryl, and alkenyl groups, have been introduced at the 9-position, leading to a vast library of compounds with a wide spectrum of applications.

From a research perspective, N-substituted carbazoles are investigated for their potential in a variety of fields. In materials science, they are explored as monomers for the synthesis of high-performance polymers with applications in electronics and photonics. For instance, poly(N-vinylcarbazole) (PVK) is a well-known photoconductive polymer that has been extensively studied for its use in xerography and as a host material in polymer light-emitting diodes (PLEDs). In medicinal chemistry, N-substitution is a key strategy in the development of new drug candidates, as it can significantly influence the pharmacokinetic and pharmacodynamic properties of carbazole-based compounds.

Unique Position of 9-(1-Propenyl)carbazole within the N-Alkenylcarbazole Family

Within the family of N-alkenylcarbazoles, this compound occupies a unique and strategic position. Unlike its more commonly studied vinyl counterpart, N-vinylcarbazole, the propenyl derivative introduces a methyl group on the alkenyl chain. This seemingly small structural modification has profound implications for its reactivity and polymerization behavior.

One of the key distinguishing features of this compound is its efficacy as a dienophile in cation radical Diels-Alder reactions. This reactivity opens up avenues for the synthesis of complex carbazole-containing architectures that are not readily accessible with other N-alkenylcarbazoles. Furthermore, this compound can undergo cation radical chain cycloaddition polymerization, a fundamentally different polymerization mechanism compared to the radical, cationic, or anionic polymerization of other vinyl monomers. researchgate.net This unique polymerization behavior allows for the synthesis of novel carbazole-containing polymers with the carbazole unit integrated into the polymer backbone, leading to materials with potentially enhanced thermal stability and distinct electronic properties. researchgate.net

The presence of (E) and (Z) isomers in this compound, arising from the substitution pattern on the double bond, adds another layer of complexity and research interest. The stereochemistry of the monomer can influence the stereoregularity and, consequently, the physical properties of the resulting polymers. The synthesis, separation, and characterization of these isomers are therefore important aspects of the research on this compound.

Scope and Objectives of Academic Research on this compound

Academic research on this compound is driven by a set of well-defined objectives aimed at harnessing its unique chemical properties for the development of new materials and synthetic methodologies. The primary goals of this research can be summarized as follows:

To Develop Efficient Synthetic Routes: A key objective is the development of high-yield, stereoselective methods for the synthesis of both the (E) and (Z) isomers of this compound. This includes the exploration of various catalytic systems and reaction conditions to control the geometry of the double bond.

To Investigate its Polymerization Behavior: A significant focus of research is to thoroughly investigate the cationic and cation radical polymerization of this compound. This involves studying the kinetics and mechanism of the polymerization, characterizing the resulting polymers in terms of their molecular weight, thermal stability, and microstructure, and understanding the influence of the monomer's isomeric purity on the polymer properties.

To Explore its Reactivity in Cycloaddition Reactions: Researchers are interested in further exploring the utility of this compound as a reactive dienophile in Diels-Alder and other cycloaddition reactions. The aim is to synthesize novel and complex carbazole-containing molecules that could have applications in medicinal chemistry or as advanced materials.

To Evaluate the Properties of Derived Materials: A crucial objective is to assess the physical and chemical properties of polymers and other materials derived from this compound. This includes the evaluation of their thermal, mechanical, optical, and electronic properties to determine their potential for applications in areas such as organic electronics, high-performance plastics, and specialty coatings.

Through the pursuit of these objectives, the academic community aims to unlock the full potential of this compound as a valuable monomer and synthetic intermediate.

Structure

3D Structure

Properties

CAS No. |

3324-18-3 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

9-prop-1-enylcarbazole |

InChI |

InChI=1S/C15H13N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-11H,1H3 |

InChI Key |

SFQDJUABNNSJHB-UHFFFAOYSA-N |

Canonical SMILES |

CC=CN1C2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 1 Propenyl Carbazole and Its Derivatives

Direct Synthesis Strategies for 9-(1-Propenyl)carbazole

The direct introduction of the 1-propenyl group at the N9 position of carbazole (B46965) is a primary focus for synthetic chemists. Various strategies have been developed to achieve this transformation efficiently and with high selectivity.

N-Alkylation and N-Alkenylation Approaches

Traditional N-alkylation methods often form the basis for introducing alkenyl groups. These reactions typically involve the deprotonation of the carbazole nitrogen followed by reaction with an appropriate alkenyl halide. However, for the synthesis of this compound, more direct N-alkenylation approaches are often preferred.

One such approach involves the reaction of carbazole with propionaldehyde (B47417) in the presence of a suitable catalyst. While specific examples for this compound are not extensively detailed in the provided results, analogous reactions, such as the reaction of 3-acetyl-9-ethyl carbazole with aromatic aldehydes, suggest the feasibility of this condensation approach to form the propenyl linkage. uobaghdad.edu.iq

A three-component N-alkenylation of azoles with alkynes and an iodine(III) electrophile has been reported, providing a pathway to multisubstituted N-vinylazoles. beilstein-journals.org This methodology, which involves the trans-addition of the azole and an electrophile to the alkyne, could potentially be adapted for the synthesis of this compound using propyne.

Regioselective Functionalization at the N9-Position

Achieving regioselectivity at the N9 position is crucial to avoid undesired side reactions on the carbazole ring. The acidic nature of the N-H proton in carbazole facilitates its selective deprotonation and subsequent functionalization.

Lewis acid catalysis has been shown to direct the N-H functionalization of unprotected carbazoles. For instance, Sc(OTf)3 has been used as a catalyst for the regioselective functionalization of carbazoles with donor-acceptor cyclopropanes, proceeding through a nitrogen-initiated ring opening. nih.gov This highlights the potential of Lewis acids to activate the N9 position for reaction with suitable propenyl precursors.

Palladium-catalyzed hydroamination of isocyanates has also been demonstrated as a simple and efficient method for the amidation of carbazoles at the N9 position, showcasing high chemo- and regio-selectivities without the need for a strong base. rsc.org Adapting such catalytic systems for N-alkenylation could provide a direct route to this compound.

Olefin Metathesis and Related Reactions

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. numberanalytics.com While direct synthesis of this compound via olefin metathesis is not explicitly detailed, the principles of this reaction are applicable. For instance, a cross-metathesis reaction between 9-allylcarbazole and another olefin could potentially yield the desired product, although this would depend on the relative reactivity of the double bonds and the choice of catalyst.

Ring-closing carbonyl-olefin metathesis (RCCOM) catalyzed by hydrazine (B178648) has been used to synthesize polycyclic heteroaromatic compounds. nih.gov This type of transformation underscores the versatility of metathesis-type reactions in constructing complex molecular architectures, which could be conceptually applied to the synthesis of carbazole derivatives.

Synthesis of Functionalized this compound Derivatives

Once this compound is obtained, further functionalization of the carbazole core is often desired to tune its properties. Palladium-catalyzed cross-coupling and C-H activation are the premier strategies for introducing a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds and has been successfully applied to carbazole derivatives. rsc.orgrhhz.net This reaction typically involves the coupling of a halogenated carbazole with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, N-protected-3-bromo-carbazoles can be efficiently coupled with various aryl/heteroaryl boronic acids to yield conjugated carbazole derivatives. rsc.org This strategy could be employed on a pre-formed this compound that has been halogenated at a specific position on the aromatic core.

| Carbazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| N-protected-3-bromo-carbazole | Aryl/heteroaryl boronic acids | Pd–Cu@rGO | N-Protected-3-aryl/heteroaryl carbazoles | rsc.org |

| Potassium 9-phenylcarbazolyltrifluoroborate | Aryl bromides | Pd/C | Aryl substituted 9-phenylcarbazolyl derivatives | rhhz.net |

| Triolborate-type carbazole monomers | - (Polycondensation) | Palladium-based | Polycarbazoles | mdpi.com |

The Heck reaction , which couples an unsaturated halide with an alkene, is another powerful method for functionalizing the carbazole skeleton. wikipedia.orgiitk.ac.in This reaction can be used to introduce alkenyl substituents onto the carbazole ring. For example, the Heck reaction of a bromo-substituted this compound with an alkene could lead to further elaborated structures. The choice of catalyst and reaction conditions can influence the regioselectivity of the arylation. rug.nl

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. chim.it This approach allows for the direct introduction of functional groups at various positions of the carbazole ring.

Transition metal-catalyzed C-H functionalization, employing catalysts based on palladium, rhodium, and iridium, has enabled the regioselective alkylation, alkenylation, and arylation of carbazoles. chim.itresearchgate.net The regioselectivity is often controlled by the use of a directing group attached to the carbazole nitrogen. For a this compound substrate, the propenyl group itself might influence the regioselectivity of C-H activation, or a temporary directing group could be installed.

For example, rhodium(III)-catalyzed C-H activation has been utilized for the direct ortho-alkylation of carbazoles bearing a directing group at the N9 position. researchgate.net Similarly, palladium(II)-catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums provides a concise route to dibenzocarbazoles, demonstrating the power of this strategy in forming multiple C-C bonds in a single step. rsc.org

| Functionalization Type | Position | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Alkylation/Alkenylation | C1 | Rh(I) | Phosphine (B1218219) directing group | chim.it |

| Alkylation | C1/C8 | Rh(III) | Pyrimidine directing group | chim.it |

| Alkenylation/Enamidation | C3 | Rh(II) | In situ generation of Rh(II) carbenoids | chim.itsci-hub.se |

| Arylation | C2/C3 | Pd(TFA)2/Cu(OAc)2 | Regioselective arylation of N-acylindoles | beilstein-journals.org |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, offer an efficient and atom-economical route to complex carbazole frameworks. researchgate.netgoogleapis.com While a direct one-pot MCR for this compound is not prominently documented, MCRs are instrumental in building the core carbazole skeleton, which can subsequently be N-alkenylated.

One notable approach involves a copper-catalyzed three-component reaction between 2-methylindoles, various aromatic aldehydes, and a dienophile such as 3-phenacylideneoxindole. This reaction proceeds in toluene (B28343) at elevated temperatures (e.g., 110 °C) to yield highly substituted spiro[carbazole-2,3'-indoline] derivatives. researchgate.net Similarly, using isatylidene malononitrile (B47326) as the dienophile component in this MCR affords different spiro[carbazole-2,3'-indoline] structures. researchgate.net These MCRs often proceed through a cascade mechanism involving the formation of an intermediate vinylindole from the reaction of the 2-methylindole (B41428) and the aldehyde, which then undergoes a [4+2] cycloaddition with the dienophile.

Another advanced tandem strategy combines palladium-catalyzed intermolecular amination with an intramolecular direct arylation to construct the carbazole ring from simple precursors like 1,2-dihaloarenes and anilines. numberanalytics.com This approach exemplifies a convergent synthesis where complexity is built rapidly. Furthermore, iron-catalyzed intramolecular dehydrogenative coupling has been used for the synthesis of N-H carbazoles from 2-aminobiphenyls, using air as a sustainable terminal oxidant. thieme-connect.de Such N-H carbazoles are ideal precursors for the introduction of the 9-(1-propenyl) group.

Derivatization at Aromatic Ring Positions (e.g., 3,6-Substitution)

Functionalization of the carbazole aromatic core, particularly at the electron-rich 3- and 6-positions, is a key strategy for tuning the molecule's properties. chim.itbohrium.com Electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation, predominantly occur at these sites. chim.it

More advanced and selective methods rely on transition metal-catalyzed C-H activation. These reactions offer a direct route to functionalized carbazoles without the need for pre-functionalized starting materials. nii.ac.jphope.edu For instance, rhodium(III)-catalyzed C-H alkenylation of N-acetylcarbazoles can selectively introduce alkenyl groups at the C1 and C8 positions. mdpi.com The choice of ligand is crucial; a cationic Cp*Rh(III) catalyst favors mono-alkenylation at the C1-position, while a modified CpERh(III) catalyst promotes dialkenylation to yield 1,8-disubstituted products. mdpi.com

A highly versatile method for creating 3,6-disubstituted carbazoles involves the nickel-catalyzed cross-coupling of 3,6-dibromocarbazole (B31536) with Grignard reagents (Corriu-Kumada coupling). This approach allows for the introduction of a wide variety of alkyl and aryl substituents in high yields.

Table 1: Examples of Nickel-Catalyzed Synthesis of 3,6-Disubstituted Carbazoles

| Starting Material | Grignard Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,6-Dibromo-9-ethylcarbazole | MeMgI | Ni(dppp)Cl₂ | 3,6-Dimethyl-9-ethylcarbazole | 90% | hope.edu |

| 3,6-Dibromo-9-ethylcarbazole | PhMgBr | Ni(dppe)Cl₂ | 3,6-Diphenyl-9-ethylcarbazole | 94% | hope.edu |

Functional Group Transformations on the Propenyl Moiety

The propenyl group at the N9 position is not merely a passive substituent; its double bond is a reactive handle for further functionalization, enabling access to a wide array of derivatives.

One of the most significant reactions of the propenyl group is polymerization. Cationic photopolymerization of this compound, often as a cis/trans mixture, can be initiated using onium salts, leading to polymers with potentially useful photophysical properties. numberanalytics.com Cation radical cycloaddition is another key polymerization pathway for monomers like N-(trans-1-propenyl)carbazole. researchgate.net These reactions underscore the utility of the propenyl group in materials science.

The double bond also undergoes electrophilic addition reactions. For instance, the addition of alcohols to 9-alkenylcarbazoles can be catalyzed by substances like carbon tetrachloride. researchgate.net This provides a route to 9-(1-alkoxyalkyl)carbazoles, which are themselves useful synthetic intermediates. researchgate.net

Furthermore, the propenyl group can participate in cycloaddition reactions. While direct examples for this compound are sparse, analogous systems demonstrate this potential. For example, N-allyl heterocycles can be isomerized to their N-(1-propenyl) counterparts using catalysts like [RuClH(CO)(PPh₃)₃] or a base system such as NaOH/15-crown-5. acs.org The resulting 1-propenyl double bond can then act as a dipolarophile in [3+2] cycloaddition reactions with nitrile oxides, yielding complex heterocyclic systems. acs.org This suggests that this compound could serve as a building block in similar cycloaddition strategies to construct more elaborate molecules.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound and its derivatives hinges on the careful optimization of reaction parameters, including catalyst systems, solvents, temperature, and purification methods.

Catalyst Systems and Ligand Effects

The choice of catalyst and associated ligands is paramount in many synthetic routes, particularly those involving cross-coupling and C-H activation. In palladium-catalyzed reactions, such as the synthesis of N-substituted carbazoles, both the palladium source and the ligand dramatically influence outcomes. google.com Optimization studies for N-arylation have shown that changing the catalyst from Pd₂(dba)₃ to Pd(OAc)₂ and varying phosphine ligands like SPhos and Xantphos can significantly impact yield. google.com

Ligand choice is also critical for controlling regioselectivity. In the rhodium(III)-catalyzed C-H alkenylation of N-acetylcarbazole, the use of a standard Cp* ligand leads to mono-alkenylation, whereas employing a sterically modified CpE ligand facilitates double alkenylation at the C1 and C8 positions. mdpi.com For Suzuki couplings to prepare substituted carbazoles, catalytic systems like Pd(PPh₃)₄/K₂CO₃ in aqueous dioxane have proven effective. bohrium.com

Solvent and Temperature Regimes

Solvent and temperature are critical variables that affect reaction rates, selectivity, and yields. The synthesis of N-alkenylcarbazoles via the reaction of 9-sodium carbazole with a halogenated alkene is effectively carried out in tetrahydrofuran (B95107) (THF) at approximately 70°C. For C-H functionalization reactions, solvents such as 1,2-dichloroethane (B1671644) (DCE) or xylene are often used at temperatures ranging from 60°C to 140°C to ensure sufficient reactivity. mdpi.com

The optimization of base and solvent is crucial for N-alkylation reactions. Studies have shown that for certain alkylations, cesium carbonate in N,N-dimethylformamide (DMF) provides superior results compared to other base-solvent combinations.

Table 2: Optimization of Conditions for a Model N-Alkylation Reaction

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Cs₂CO₃ | DMF | Room Temp | High | |

| K₂CO₃ | DMF | Room Temp | Moderate | |

| Cs₂CO₃ | Acetonitrile | Room Temp | Moderate |

The data illustrates that a combination of a highly soluble and basic cesium salt in a polar aprotic solvent like DMF can be optimal for such transformations.

Isolation and Purification Techniques for N-Alkenylcarbazoles

The final stage of any synthesis involves the isolation and purification of the target compound. For N-alkenylcarbazoles and their derivatives, the most common techniques are extraction, column chromatography, and recrystallization.

Following the reaction, a typical workup involves quenching the reaction mixture, often with water, followed by extraction of the product into an organic solvent like ethyl acetate. The organic layers are then combined, washed (e.g., with brine), dried over an agent like anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification is most frequently achieved by silica (B1680970) gel column chromatography. google.com The choice of eluent is critical and is determined based on the polarity of the specific derivative. Due to the planar and polarizable nature of the carbazole core, these compounds can exhibit strong intermolecular interactions, making separation challenging. In some cases, repetitive column chromatography with a high silica-to-sample ratio may be necessary, with fractions monitored by more sensitive techniques like Gas Chromatography-Mass Spectrometry (GC/MS) rather than Thin Layer Chromatography (TLC) alone. Final purification to obtain highly pure material is often achieved by recrystallization from a suitable solvent or solvent mixture, such as ethanol (B145695) or toluene.

Polymerization Mechanisms and Kinetics of 9 1 Propenyl Carbazole

Homo- and Copolymerization of 9-(1-Propenyl)carbazole Monomers

This compound can undergo both homopolymerization to form poly(this compound) and copolymerization with other monomers. The reactivity of the monomer is dictated by the electronic nature of the carbazole (B46965) group and the specific polymerization conditions employed. Copolymers have been synthesized to incorporate the charge-transporting properties of carbazole into other polymer systems, such as polysiloxanes. For instance, poly(hydrogen methylsiloxane) has been reacted with 9-(2-propenyl)carbazole, a structural isomer, to afford functional polysiloxanes. researchgate.netacs.org While distinct from the 1-propenyl isomer, this illustrates the utility of propenylcarbazoles in creating functional copolymers.

Information regarding the free-radical polymerization of this compound is not as extensively documented as for its well-known isomer, 9-vinylcarbazole (B74595) (NVK). google.comresearchgate.net Free-radical polymerization is typically initiated by the thermal or photochemical decomposition of an initiator molecule to generate active radical species that attack the monomer's double bond. rsc.org While feasible in principle, the specific kinetics, initiator efficiencies, and resulting polymer characteristics for the radical polymerization of this compound are not widely reported in the reviewed literature.

Cationic polymerization is a viable and documented pathway for this compound. The reaction proceeds via a propagating carbenium ion. Research has demonstrated the cationic photopolymerization of a 2:1 mixture of cis- and trans-9-(1-propenyl)carbazole. googleapis.com This polymerization can be initiated by photoinitiators such as iodonium (B1229267) salts. googleapis.com However, the cationic polymerization of aryl 1-propenyl ethers, a related class of monomers, can be complicated by side reactions like Friedel–Crafts alkylation. instras.com Similar side reactions could potentially influence the polymerization of this compound, affecting the polymer structure and molecular weight.

The anionic polymerization of this compound is not a commonly reported method. Anionic polymerization requires initiators that are strong nucleophiles, such as organolithium compounds, and is highly sensitive to impurities and protic groups. ethernet.edu.etuni-bayreuth.de Monomers with functional groups bearing acidic protons are generally unsuitable for anionic polymerization as they would quench the initiator or the propagating carbanionic chain end. uni-bayreuth.de The successful anionic polymerization of this monomer would require stringent purification of reagents and solvents to avoid premature termination.

Electropolymerization provides a direct method to synthesize conductive polymer films on an electrode surface. Studies have shown that N-(trans-1-propenyl)carbazole can undergo electropolymerization, forming a polymer film on an electrode. hope.edu This was noted as a significant finding, as the monomer was initially predicted to only dimerize under these conditions. hope.edu The general mechanism for the electropolymerization of carbazole derivatives involves the initial oxidation of the monomer to form a radical cation. mdpi.com These radical cations then couple, typically at the electron-rich 3 and 6 positions of the carbazole rings, to form dimers and subsequently longer polymer chains. mdpi.com This process results in a conjugated polymer backbone distinct from that formed by vinyl polymerization of the propenyl group. The oxidation potential for N-(trans-1-propenyl)carbazole has been measured and found to be irreversible, with indistinct oxidation events occurring at 0.941 V, 1.163 V, and 1.376 V vs. SCE. hope.edu

| Monomer | Polymerization Method | Measured Oxidation Potentials (vs. SCE) | Notes |

| N-(trans-1-propenyl)carbazole | Electropolymerization | 0.941 V, 1.163 V, 1.376 V (irreversible) | Electropolymerization was observed despite predictions of dimerization. hope.edu |

Photoinitiated polymerization, particularly cationic photopolymerization, is an effective method for this compound. Carbazole compounds are known to be efficient electron-transfer photosensitizers for onium salt photoinitiators used in cationic polymerizations. acs.orgresearchgate.net In this role, the carbazole unit absorbs light and transfers energy to the onium salt, causing it to decompose and generate the cationic initiating species.

A study detailed the cationic photopolymerization of a cis/trans mixture of this compound using 1.0% iodonium salt (specifically, (4-n-decyloxyphenyl)phenyliodonium hexafluoroantimonate, IOC10) as a photoinitiator. googleapis.com The polymerization was monitored by FT-RTIR, showing the disappearance of the monomer's characteristic infrared absorption bands over time upon UV irradiation. googleapis.com

Furthermore, both the monomer and the resulting poly(this compound) have been shown to act as effective photosensitizers for the polymerization of other monomers, such as limonene (B3431351) dioxide. googleapis.com This demonstrates the dual functionality of the compound as both a monomer and a photosensitizing agent.

| Monomer System | Photoinitiator | Light Intensity (mJ/cm²·min) | Observation |

| 2:1 cis/trans-9-(1-propenyl)carbazole | 1.0% IOC10 | 510 | Successful photopolymerization monitored by FT-RTIR. googleapis.com |

| Limonene dioxide | 0.1% IOC10 | 378 | Polymerization rate is enhanced by the presence of 2.0% this compound as a photosensitizer. googleapis.com |

| Limonene dioxide | 0.1% IOC10 | 378 | Polymerization rate is enhanced by the presence of 2.0% poly(this compound) as a photosensitizer. googleapis.com |

Polymer Microstructure and Regioregularity Studies

Detailed studies specifically characterizing the microstructure and regioregularity of poly(this compound) obtained from chain-growth polymerization (radical, cationic, or anionic) are limited in the available literature. For these polymerization types, regioregularity would refer to the orientation of monomer units in the chain, i.e., head-to-tail, head-to-head, or tail-to-tail additions. The specific arrangement would depend on the stability of the propagating radical or ionic species.

In contrast, for polymers created via oxidative or electropolymerization, regioregularity refers to the specific linkage points on the carbazole ring. The most common and stable coupling occurs between the C(3) and C(6) positions of the carbazole nucleus, leading to poly(3,6-carbazole)s. mdpi.commdpi.com Other linkages, such as at the C(2) and C(7) positions to form poly(2,7-carbazole)s, can also be achieved and result in polymers with different conjugation lengths and electronic properties. mdpi.com Without specific spectroscopic studies (e.g., advanced NMR) on poly(this compound) from chain-growth methods, its precise microstructure remains an area for further investigation.

Spectroscopic Analysis of Polymer Chain Architectures

The architecture of polymer chains derived from this compound is primarily elucidated through various spectroscopic techniques. Methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the polymer structure, while gel permeation chromatography (GPC) is used to determine molecular weights and polydispersity.

For instance, in the analysis of carbazole-containing polymers, FT-IR spectroscopy is used to confirm the presence of the carbazole moiety and the polymer backbone. rsc.org For poly(N-vinylcarbazole), a related polymer, the broad signal observed in X-ray diffraction (XRD) patterns between 19.08° and 28.79° indicates the amorphous nature of the polymer. researchgate.net

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the polymer's microstructure. In the case of block copolymers containing poly(9-(2,3-epoxypropyl)carbazole), ¹H NMR spectra show distinct signals corresponding to the different blocks, and Diffusion-Ordered Spectroscopy (DOSY) NMR experiments can confirm the successful linkage of these blocks by showing they share the same diffusion coefficient. nih.gov Similarly, for poly(this compound), NMR would be essential to analyze the stereochemistry of the polymer chain, arising from the different possible additions to the propenyl group's double bond.

The table below summarizes the expected spectroscopic data for the analysis of poly(this compound), based on analyses of similar carbazole-containing polymers.

| Technique | Purpose | Expected Observations for Poly(this compound) |

| FT-IR | Functional Group Identification | Characteristic peaks for carbazole ring vibrations, C-N stretching, and aliphatic C-H bonds of the polymer backbone. |

| ¹H NMR | Structural Elucidation & Composition | Broad signals for the polymer backbone protons; distinct aromatic signals for the carbazole protons; signals for the methyl group from the propenyl unit. |

| ¹³C NMR | Microstructure Analysis | Signals corresponding to the different carbon environments in the carbazole unit and the polymer backbone, providing insight into tacticity. |

| GPC | Molecular Weight Determination | Provides number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| UV-Vis | Electronic Properties | Absorption bands characteristic of the carbazole chromophore, indicating the electronic structure. |

This table is generated based on typical analysis of carbazole-based polymers. rsc.orgresearchgate.netnih.gov

Mechanistic Investigations of Chain Propagation and Termination

The polymerization of vinyl monomers like this compound proceeds through a chain-growth mechanism, which involves initiation, propagation, and termination steps. uj.edu.pl

Chain Termination: The growth of a polymer chain is halted by termination reactions. In radical polymerization, this can occur through two primary mechanisms:

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer, "dead" polymer chain. This process results in a doubling of the molecular weight for the terminated chain. wikipedia.orgnih.gov

Disproportionation: One radical abstracts an atom (typically hydrogen) from another, resulting in two terminated chains, one of which has a terminal double bond. nih.govtaylorandfrancis.com

The specific termination mechanism can be influenced by factors such as temperature and the viscosity of the reaction medium. nih.gov Studies on model radicals have shown that disproportionation is favored over combination at lower temperatures and in more viscous solvents. nih.gov Chain transfer reactions, where the radical activity is transferred to a monomer, solvent, or another agent, can also terminate the chain growth while initiating a new one. wikipedia.org

Synthesis of Carbazole-Containing Copolymers

The incorporation of this compound into copolymers allows for the fine-tuning of material properties by combining the characteristics of different monomers.

Statistical and Block Copolymerization Strategies

Statistical Copolymers: In statistical copolymerization, two or more monomers are polymerized simultaneously, leading to a random distribution of monomer units along the polymer chain. The composition and sequence distribution are governed by the reactivity ratios of the comonomers. kpi.ua For example, copolymers of pyrrole (B145914) and carbazole have been synthesized via chemical oxidative methods. nih.gov A similar strategy could be employed for this compound, where its copolymerization with another monomer would result in a polymer whose properties are an average of the two homopolymers, depending on their ratio.

Block Copolymers: Block copolymers consist of long sequences (blocks) of one monomer followed by long sequences of another. mdpi.com They are often synthesized via living polymerization techniques, where one monomer is polymerized to completion before the second is introduced, a method known as sequential monomer addition. nih.gov Anionic and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly effective for creating well-defined block copolymers. nih.govmdpi.com For instance, diblock copolymers of a statistical poly(oxyethylene-oxypropylene) block and a poly(oxyethylene) block have been prepared by sequential anionic polymerization. kpi.ua A similar approach could yield block copolymers containing a poly(this compound) segment.

Integration with Other Conjugated Monomers

Copolymerizing this compound with other π-conjugated monomers is a key strategy for developing materials for organic electronics. mdpi.comresearchgate.net The carbazole moiety is an excellent hole-transporting group, and combining it with other monomers can modulate the electronic and optical properties of the resulting polymer.

Commonly used conjugated comonomers include:

Fluorene (B118485): Copolymers of carbazole and fluorene derivatives are widely studied for their applications in organic light-emitting diodes (OLEDs).

Thiophene (B33073): Integrating thiophene units can lower the bandgap of the copolymer and shift its absorption and emission spectra to longer wavelengths. acs.org

Benzothiadiazole (BT): As an electron-accepting unit, BT can be copolymerized with electron-donating carbazole units to create donor-acceptor copolymers with small bandgaps, which are useful in solar cell applications.

These copolymers are typically synthesized using cross-coupling reactions like Suzuki or Sonogashira polycondensation. mdpi.com For instance, Suzuki-Miyaura catalyst-transfer polycondensation has been used to create well-defined block copolymers of different carbazole derivatives. nih.gov

Impact of Co-monomer Ratios on Polymerization Behavior

The ratio of comonomers in the feed has a profound impact on both the polymerization process and the final properties of the copolymer.

| Co-monomer Ratio | Effect on Polymerization | Effect on Copolymer Properties |

| High [M1]/[M2] | Polymerization kinetics will be dominated by the homopolymerization of Monomer 1. | Properties will be very similar to Homopolymer 1. |

| Low [M1]/[M2] | Polymerization kinetics will be dominated by the homopolymerization of Monomer 2. | Properties will be very similar to Homopolymer 2. |

| Intermediate [M1]/[M2] | Kinetics depend on reactivity ratios (r₁, r₂). Compositional drift may occur if r₁ ≠ r₂. | Properties are a tunable intermediate between the two homopolymers (e.g., glass transition temperature, solubility, electronic bandgap). |

This table presents generalized principles of copolymerization. kpi.uautwente.nl

Electronic Structure and Spectroscopic Characterization of 9 1 Propenyl Carbazole and Its Polymeric Forms

Computational Studies of Electronic Structure

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method that allows for the determination of the electronic structure of molecules. mdpi.com Geometry optimization of 9-(1-propenyl)carbazole using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), would reveal the most stable three-dimensional arrangement of its atoms. researchgate.net The carbazole (B46965) unit is known to be nearly planar, and the propenyl group is attached to the nitrogen atom. The key geometric parameters include bond lengths, bond angles, and the dihedral angle between the carbazole plane and the propenyl substituent. For the analogous 9-vinylcarbazole (B74595), DFT calculations have shown that the carbazole core remains largely planar, with slight deviations from ideal symmetry. biointerfaceresearch.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key parameter that correlates with the chemical reactivity and the electronic excitation energy of the molecule. researchgate.net

For poly(9-vinylcarbazole) (PVK), a polymer closely related to poly(this compound), the HOMO and LUMO energy levels have been reported to be approximately -5.8 eV and -2.2 eV, respectively. ossila.com This results in a significant energy gap, which is characteristic of a hole-transporting material. The HOMO is typically localized on the electron-rich carbazole ring, indicating that this is the site of electron donation. The LUMO is also distributed over the carbazole moiety, suggesting that the primary electronic transitions are of a π-π* character within the aromatic system.

Table 1: Frontier Molecular Orbital Energies of a Related Carbazole Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 ossila.com |

| LUMO | -2.2 ossila.com |

Note: Data is for poly(9-vinylcarbazole) (PVK) and serves as an approximation for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. liverpool.ac.ukgithub.io These calculations are essential for understanding the UV-Vis absorption spectra of compounds. A TD-DFT calculation on this compound would predict the energies of the lowest singlet excited states and the probabilities of these electronic transitions.

For carbazole-based systems, the lowest energy electronic transitions are typically π-π* transitions localized on the carbazole ring system. researchgate.net TD-DFT calculations on carbazole-based dyes have shown that the absorption maxima can be accurately predicted. researchgate.net The primary electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO. The calculated excitation energies and oscillator strengths provide a theoretical absorption spectrum that can be compared with experimental data. For a molecule like this compound, the main absorption bands are expected in the UV region, characteristic of the carbazole chromophore.

Table 2: Calculated Electronic Transition Properties of a Carbazole Derivative

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | > 3.0 | > 0.1 |

Note: The values are illustrative for a typical carbazole derivative and would require specific TD-DFT calculations for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, intramolecular and intermolecular bonding, and interactions among bonds in a molecule. nih.gov An NBO analysis of this compound would provide insights into the delocalization of electron density and the nature of the chemical bonds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom due to its lone pair of electrons. The π-systems of the fused benzene (B151609) rings in the carbazole moiety would also exhibit negative potential. In contrast, the hydrogen atoms would be characterized by regions of positive potential. The propenyl substituent would also have a distinct electrostatic potential distribution. Such a map is a useful guide for understanding the intermolecular interactions and the reactive sites of the molecule.

Conformational Analysis of the Propenyl Substituent

The propenyl group attached to the nitrogen atom of the carbazole can exist in different conformations due to rotation around the C-N single bond. A conformational analysis, typically performed by calculating the potential energy surface as a function of the relevant dihedral angle, can identify the most stable conformers and the energy barriers between them.

For this compound, the rotation of the propenyl group relative to the planar carbazole ring would be a key conformational feature. The planarity of the carbazole unit is expected to be largely maintained, while the propenyl group may be twisted out of the carbazole plane to minimize steric hindrance. The energy barrier to this rotation would determine the flexibility of the substituent at different temperatures. Understanding the preferred conformation is important as it can influence the packing of the molecules in the solid state and the electronic coupling between adjacent molecules.

Intermolecular Interactions and Aggregation Phenomena (e.g., π-π Stacking)

In the solid state or in concentrated solutions, molecules of this compound can interact with each other through non-covalent forces. One of the most significant interactions for aromatic molecules is π-π stacking. This interaction arises from the attractive forces between the electron clouds of adjacent carbazole rings.

In polymeric forms, such as poly(this compound), π-π stacking between the pendant carbazole groups of neighboring polymer chains plays a crucial role in determining the morphology and charge transport properties of the material. The distance between the stacked carbazole units is a critical parameter, with typical distances for π-π stacking being in the range of 3.3 to 3.8 Å. biointerfaceresearch.com The degree of π-π stacking influences the efficiency of charge hopping between carbazole units, which is the primary mechanism of charge transport in these materials. Computational studies can model these interactions in dimers or larger aggregates to predict the strength and geometry of the π-π stacking.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable insights into the molecular structure and bonding within a compound. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the carbazole ring and the 1-propenyl substituent. The carbazole moiety typically shows aromatic C-H stretching vibrations in the region of 3100-3000 cm⁻¹. The aromatic C=C stretching vibrations of the carbazole ring are expected to appear in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the carbazole ring is also a characteristic feature.

For the 1-propenyl group, the =C-H stretching vibration is anticipated above 3000 cm⁻¹. The C=C double bond stretching vibration will likely be observed around 1650 cm⁻¹. The =C-H out-of-plane bending (wagging) vibrations are also expected and are characteristic of the substitution pattern on the double bond.

In the polymeric form, poly(this compound), the FTIR spectrum would show a broadening of the absorption bands compared to the monomer due to the polymeric nature. The characteristic bands of the carbazole ring and the propenyl side chain would still be present, although some shifts might be observed due to the polymerization and intermolecular interactions.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch (Carbazole) |

| >3000 | Vinylic =C-H Stretch (Propenyl) |

| ~1650 | C=C Stretch (Propenyl) |

| 1600-1450 | Aromatic C=C Stretch (Carbazole) |

| ~1225 | C-N Stretch (Carbazole) |

| 1000-650 | Aromatic C-H Out-of-Plane Bend |

| - | Vinylic =C-H Out-of-Plane Bend |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound would be dominated by the vibrations of the carbazole ring due to its larger polarizability. The aromatic C=C stretching modes are typically strong in the Raman spectrum. The propenyl C=C stretching vibration should also be observable. By combining data from both FTIR and Raman spectroscopy, a more complete assignment of the vibrational modes can be achieved. For the polymeric form, similar to FTIR, the Raman bands are expected to be broader.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR and ¹³C NMR for Structural Elucidation and Purity Assessment

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the protons of the carbazole ring and the 1-propenyl group. The aromatic protons of the carbazole moiety are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the 1-propenyl group would exhibit characteristic splitting patterns. The vinylic protons will be in the range of 5.0-7.0 ppm, and their coupling constants will be indicative of the cis or trans configuration of the double bond. The methyl protons of the propenyl group will appear as a doublet in the upfield region.

¹³C NMR: The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The aromatic carbons of the carbazole ring will resonate in the range of 110-140 ppm. The vinylic carbons of the propenyl group will appear between 100 and 140 ppm, while the methyl carbon will be in the upfield region. The chemical shifts provide valuable information for confirming the structure and assessing the purity of the compound.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carbazole Aromatic H | 7.0 - 8.5 | m |

| Vinylic H (α to N) | 6.5 - 7.0 | d or dd |

| Vinylic H (β to N) | 5.0 - 5.5 | dq or m |

| Methyl H | 1.8 - 2.2 | d |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbazole Aromatic C | 110 - 140 |

| Vinylic C (α to N) | 125 - 135 |

| Vinylic C (β to N) | 100 - 110 |

| Methyl C | 15 - 20 |

2D NMR Techniques (e.g., COSY, HMQC) for Complex Structures

For a more detailed structural analysis and unambiguous assignment of the ¹H and ¹³C NMR signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the coupled vinylic protons of the propenyl group and between the adjacent aromatic protons of the carbazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the vinylic proton signals would show correlations to the corresponding vinylic carbon signals.

These 2D NMR techniques are invaluable for confirming the connectivity within the molecule and providing a complete and accurate assignment of the NMR spectra.

Electronic Absorption and Photoluminescence Spectroscopy

Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy provide information about the electronic transitions and excited-state properties of a molecule.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the π-π* transitions of the carbazole chromophore. Typically, carbazole derivatives exhibit strong absorption bands in the UV region, often with multiple peaks corresponding to different electronic transitions.

Upon excitation, this compound is expected to exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The photophysical properties, such as the fluorescence quantum yield and lifetime, are important parameters for potential applications in light-emitting devices.

For the polymeric form, poly(this compound), the absorption and emission spectra are likely to be red-shifted compared to the monomer due to the extended conjugation and intermolecular interactions in the solid state. The formation of excimers, which are excited-state dimers, is a common phenomenon in carbazole-containing polymers and can lead to a broad, structureless, and red-shifted emission band. The photophysical properties of the polymer are highly dependent on its molecular weight, polydispersity, and morphology.

UV-Visible Absorption Properties and Electronic Transitions (π-π, n-π)**

The electronic absorption spectra of carbazole and its derivatives are characterized by distinct bands in the UV-visible region, which arise from transitions between different electronic energy levels. These transitions are primarily of the π-π* and, to a lesser extent, n-π* type.

The absorption spectra of 9-substituted carbazoles typically exhibit strong absorption bands corresponding to π-π* transitions. researchgate.net For the carbazole chromophore, these transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. researchgate.net The presence of the propenyl group at the 9-position is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted carbazole, due to the extension of the conjugated system.

In general, carbazole derivatives display intense absorption bands around 295 nm and 320-350 nm. researchgate.netstackexchange.com The higher energy band is often assigned to a π-π* transition localized on the carbazole ring, while the lower energy band can be influenced by intramolecular charge transfer (ICT) characteristics, especially in donor-acceptor systems. The n-π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital, are typically much weaker in intensity and may be obscured by the stronger π-π* absorptions.

For poly(this compound), the UV-visible absorption spectrum is expected to be broader than that of the monomer due to the distribution of conjugation lengths and intermolecular interactions in the solid state. The absorption maximum of the polymer is also likely to be red-shifted compared to the monomer, indicating a more delocalized electronic structure along the polymer backbone.

Table 1: Representative UV-Visible Absorption Data for Carbazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Transition |

|---|---|---|---|---|

| 9-Methyl-9H-carbazole | THF | 293, 330, 345 | - | π-π* researchgate.net |

| N-ethylcarbazole | DCM | 346 | - | π-π* researchgate.net |

Note: Data for this compound is not explicitly available in the cited literature; this table provides data for structurally similar compounds for illustrative purposes.

Photoluminescence Emission Characteristics (Fluorescence, Phosphorescence)

Upon absorption of UV-visible light, this compound and its polymeric forms can dissipate the absorbed energy through radiative pathways, namely fluorescence and phosphorescence.

Fluorescence is the emission of light from the relaxation of an electron from the lowest singlet excited state (S₁) to the ground state (S₀). Carbazole and its derivatives are known to be efficient blue-emitting fluorophores. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. For carbazole, the emission peak is around 351 nm when excited at 323 nm. nankai.edu.cn The position and intensity of the fluorescence emission are sensitive to the molecular structure and the surrounding environment, such as solvent polarity.

Phosphorescence is the emission of light from the relaxation of an electron from the lowest triplet excited state (T₁) to the ground state (S₀). This process is spin-forbidden, resulting in longer emission lifetimes compared to fluorescence. Carbazole derivatives can exhibit room temperature phosphorescence, which is often observed in rigid matrices or crystalline states that restrict vibrational and rotational motions, thereby reducing non-radiative decay pathways. iieta.orgrsc.org The phosphorescence spectrum of carbazole appears at longer wavelengths compared to its fluorescence spectrum. electrochemsci.org

In poly(this compound), excimer emission can also occur. Excimers are excited-state dimers that form between a photoexcited chromophore and a ground-state chromophore. This typically results in a broad, structureless, and red-shifted emission band compared to the monomer fluorescence.

Table 2: Representative Photoluminescence Data for Carbazole Derivatives

| Compound | State/Solvent | Excitation λex (nm) | Emission λem (nm) | Emission Type |

|---|---|---|---|---|

| Carbazole | Ethanol (B145695) | 323 | 351 | Fluorescence nankai.edu.cn |

| 9-phenyl-9H-carbazole | THF (77 K) | ~330 | ~535 | Phosphorescence researchgate.net |

Note: Specific photoluminescence data for this compound is not available in the cited literature; this table provides data for carbazole and a related derivative for context.

Stokes Shift Analysis and Intramolecular Charge Transfer (ICT) Investigations

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant change in geometry or electronic distribution between the ground and excited states.

In many carbazole derivatives, particularly those with donor-acceptor architectures, the Stokes shift can be substantial and highly dependent on the polarity of the solvent. This phenomenon, known as solvatochromism, is often attributed to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. In an ICT state, there is a spatial separation of charge, with the electron density moving from the electron-donating part of the molecule (the carbazole moiety) to the electron-accepting part.

For this compound, while the propenyl group is not a strong acceptor, the vinyl linkage can participate in conjugation and potentially contribute to charge redistribution in the excited state. The analysis of the Stokes shift in solvents of varying polarity can provide insights into the nature of the excited state and the degree of ICT character. A larger Stokes shift in more polar solvents would suggest a more polar excited state, consistent with an ICT mechanism.

Luminescence Quenching Studies in Hybrid Systems

Luminescence quenching refers to any process that decreases the intensity of fluorescence or phosphorescence. This can occur through various mechanisms, including energy transfer, electron transfer, and the formation of non-emissive complexes.

Studies on hybrid systems, where carbazole derivatives are combined with other materials such as nanoparticles or other organic molecules, are crucial for understanding their potential in various applications. For example, the fluorescence of carbazole can be quenched by electron-deficient molecules like nitroaromatics through a static quenching mechanism involving the formation of a ground-state complex. This property can be exploited for chemical sensing applications.

In the context of this compound and its polymer, luminescence quenching studies in hybrid systems could involve investigating their interaction with electron-accepting materials to assess their suitability as donor materials in organic solar cells, or with metal nanoparticles to explore plasmon-enhanced fluorescence or quenching effects.

Electrochemical Characterization

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical species. For conjugated molecules like this compound, CV provides valuable information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The oxidation potential, obtained from the onset of the oxidation peak in the cyclic voltammogram, is related to the energy required to remove an electron from the HOMO. The carbazole moiety is known to be a good electron donor and undergoes reversible oxidation. The oxidation potential of this compound is expected to be influenced by the propenyl substituent.

The reduction potential, corresponding to the addition of an electron to the LUMO, can also be determined if the compound is reducible within the solvent's electrochemical window. From the oxidation and reduction potentials, the electrochemical band gap can be estimated, which is often in good agreement with the optical band gap determined from the onset of the UV-visible absorption spectrum.

For poly(this compound), cyclic voltammetry can reveal information about the polymer's electroactivity, stability upon repeated cycling, and the formation of charge carriers (polarons and bipolarons) upon doping. The redox behavior of the polymer film is crucial for its application as a hole-transporting layer in electronic devices.

Table 3: Representative Electrochemical Data for Carbazole Derivatives

| Compound | Oxidation Potential (Eox vs. Fc/Fc+) (V) | HOMO Level (eV) |

|---|---|---|

| Carbazole Derivative 1 | 1.17 | -5.57 nankai.edu.cn |

Note: Specific cyclic voltammetry data for this compound is not available in the cited literature. The table shows representative data for other carbazole derivatives to illustrate the typical range of values. HOMO levels are often estimated from the onset of oxidation potentials. nankai.edu.cnrsc.org

A comprehensive search of scientific literature and databases has revealed a significant lack of specific experimental data for the chemical compound This compound and its polymeric forms, particularly concerning its electronic structure and spectroscopic characterization. While research exists for structurally related compounds such as poly(N-vinylcarbazole), the explicit data required to detail the redox potentials and spectroelectrochemical behavior of poly(this compound) is not available in the reviewed literature.

Therefore, it is not possible to provide a detailed, data-driven article that fully adheres to the requested outline, specifically for the following sections:

Spectroelectrochemical Studies and Polaron/Bipolaron Formation

To fulfill the user's request for a scientifically accurate article focused solely on this compound, the absence of specific research findings for this compound prevents the creation of the stipulated content. The principles of scientific accuracy preclude the extrapolation of data from other carbazole derivatives to this specific molecule without explicit supporting research.

Determination of Redox Potentials

No published studies were found that specifically detail the experimental determination of the redox potentials for this compound or its corresponding polymer, poly(this compound). The oxidation and reduction potentials are crucial for understanding the electronic properties of a material, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Without experimental data from techniques such as cyclic voltammetry, it is not possible to provide a data table or a detailed discussion of the redox behavior of this specific compound.

Spectroelectrochemical Studies and Polaron/Bipolaron Formation

Similarly, the scientific literature does not appear to contain spectroelectrochemical studies focused on this compound or its polymer. Such studies are essential for observing the changes in the electronic absorption spectrum of the material as a function of applied potential. This technique allows for the identification and characterization of charge carriers, such as polarons (radical cations) and bipolarons (dications), which are fundamental to the conductive properties of conjugated polymers. The absence of this research means that there is no data to support a discussion on the formation, stability, and spectral signatures of polarons and bipolarons in poly(this compound).

Advanced Materials Science Applications of 9 1 Propenyl Carbazole and Its Polymers

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

The carbazole (B46965) group's inherent properties make polymers derived from 9-(1-propenyl)carbazole, such as PVK, highly suitable for multiple roles within Organic Light-Emitting Diodes (OLEDs). These roles are crucial for the development of efficient and high-performance displays and lighting technologies.

Role as Hole Transport Materials

Polymers based on this compound, notably PVK, are widely recognized for their efficacy as hole transport materials (HTMs) in OLEDs. ossila.com The carbazole side groups provide a pathway for the movement of holes, which is a critical process for charge recombination and light emission in an OLED. ossila.com The electrical conduction in PVK is understood to be governed by both field-assisted and temperature-activated hopping of charge carriers between the carbazole units. ossila.com

The effectiveness of PVK as a hole transport layer (HTL) is attributed to its high hole mobility and suitable highest occupied molecular orbital (HOMO) energy level, which is approximately -5.8 eV. ossila.com This energy level facilitates the injection of holes from the anode, which is often made of indium tin oxide (ITO), sometimes with an additional hole injection layer like PEDOT:PSS. mdpi.com The use of PVK as an HTL has been shown to enhance the hole-transporting properties of OLEDs. ossila.com Research has also explored doping PVK with materials like lithium bis(trifluoromethylsulfonyl)imide (Li-TFSI) to further improve hole mobility and device efficiency. rsc.org

| Device Structure | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) |

| ITO/PEDOT:PSS/PVK:Ir(mppy)2/Bphen/LiF:Al | - | 1.1 |

| ITO/PEDOT:PSS/PVK/PFO:Ir(btpy)3/Ca | - | 2.32 |

| ITO/PEDOT:PSS/PVK:FIr6/TPBI/CsF:Al | - | 1.98 |

| QLED with Li-TFSI-doped PVK HTL | 15.5 | 11.46 |

Emitter Layers and Tunable Photoluminescence for Blue Emission

The carbazole moiety possesses intrinsic photoluminescent properties, making polymers like PVK suitable for use in the emissive layer (EML) of OLEDs, particularly for generating blue light. ossila.com The emission spectrum of PVK covers the entire blue region, a characteristic attributed to the pendant carbazole groups. ossila.com Luminescence in PVK occurs through the radiative decay of a Frenkel exciton (B1674681). ossila.com

Carbazole derivatives are often employed in the design of bipolar blue-emitting materials. nih.gov In these designs, the carbazole unit acts as the electron donor. nih.gov By combining carbazole with suitable electron-accepting units and π-bridges, it is possible to achieve deep-blue emission with high efficiency. nih.gov For instance, carbazole-π-imidazole derivatives have been synthesized to create bipolar blue-emitting materials for non-doped OLEDs. nih.gov In such devices, a non-doped deep-blue OLED with CIE coordinates of (0.159, 0.080) has been achieved with a maximum luminance of 11,364 cd/m² and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov

| Emitter Material | CIE Coordinates | Maximum Luminance (cd/m²) | Maximum EQE (%) |

| BCzB-PPI | (0.159, 0.080) | 11,364 | 4.43 |

| TDBA-Cz (dopant) | (0.167, 0.086) | - | 6.45 |

Device Architectures and Performance Optimization

In devices using PVK, it is often employed as the HTL. researchgate.net The thickness of the PVK layer is a critical parameter for optimizing device performance. researchgate.net Studies have shown that both the optical and electrical properties of OLEDs are closely linked to the thickness of the HTL, with an optimal thickness leading to lower turn-on voltage, higher luminance, and maximum luminous efficiency. researchgate.net For example, in a device with the structure ITO/PVK/Alq3/Mg:Ag/Al, the best performance was achieved with a PVK layer thickness of 15 nm. researchgate.net

Furthermore, PVK can be used as a host material in the emissive layer, where it is doped with phosphorescent or fluorescent emitters. mdpi.com The architecture for a solution-processed OLED might be ITO/PEDOT:PSS/PVK/mCP doped with an emitter/TPBi/LiF/Al. mdpi.com The performance of such devices can be optimized by adjusting the doping concentration of the emitter and the thickness of the various layers. mdpi.com

Photovoltaic Devices (Organic Photovoltaics)

The electron-donating nature of the carbazole unit in this compound makes it and its derived polymers promising materials for use in organic photovoltaic (OPV) devices, including dye-sensitized solar cells and bulk heterojunction solar cells.

Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers and Electron Donors

In dye-sensitized solar cells (DSSCs), a photosensitizer absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The carbazole moiety is an effective electron donor and has been incorporated into the design of organic dyes for DSSCs. researchgate.net These dyes often have a donor-π-acceptor (D-π-A) structure, where the carbazole unit serves as the electron-donating component. researchgate.net

The modification of the donor group is a key strategy for improving the power conversion efficiency (PCE) of DSSCs. Carbazole and its derivatives are considered excellent donor candidates due to their hole-transporting capabilities. researchgate.net For example, a novel donor building block, 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole, has been used in the synthesis of metal-free organic sensitizers for DSSCs. researchgate.net A DSSC using a 2,1,3-benzothiadiazole (B189464) dye with this hexahydrocarbazole donor achieved a power conversion efficiency of 5.86%. researchgate.net

| Sensitizer Donor | Acceptor/π-spacer | Power Conversion Efficiency (PCE) (%) |

| 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole | 2,1,3-Benzothiadiazole/thiophene (B33073) | 5.86 |

Bulk Heterojunction (BHJ) Solar Cells

In bulk heterojunction (BHJ) solar cells, an active layer composed of a blend of an electron donor and an electron acceptor material is responsible for light absorption, exciton generation, and charge separation. ucla.edu Carbazole-based polymers, such as those derived from this compound, can function as the electron donor material in these devices. nih.gov

Donor-acceptor copolymers incorporating carbazole units have been synthesized for use in BHJ solar cells. nih.gov For example, copolymers composed of 9-(2-ethylhexyl)carbazole (B70396) as the donor unit and 5,6-difluorobenzo[c] ossila.comecnu.edu.cnscientificlabs.co.ukthiadiazole as the acceptor unit have been developed. nih.gov The performance of BHJ solar cells is influenced by the morphology of the active layer, which affects exciton dissociation and charge transport. researchgate.net A device with a configuration of ITO/PEDOT:PSS/polymer:PC70BM/LiF/Al, using a 4,9-disubstituted carbazole copolymer, achieved a power conversion efficiency of 5.46%. researchgate.net

| Device Structure | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Open-Circuit Voltage (Voc) (V) |

| ITO/PEDOT:PSS/4,9-disubstituted carbazole copolymer:PC70BM/LiF/Al | 5.46 | 12.4 | 0.58 | 0.76 |

Perovskite Solar Cells: Charge Carrier Precursors

Carbazole-based materials are integral to the advancement of perovskite solar cells (PSCs), primarily serving as precursors for hole-transporting materials (HTMs). nih.govnih.gov The electron-rich nature and high hole-transport capability of the carbazole core make it an ideal building block for molecules designed to efficiently extract and transport positive charge carriers from the perovskite layer, a critical function for achieving high power conversion efficiency (PCE). nih.govnih.gov

The design of these HTMs often involves functionalizing the carbazole unit at various positions (N-9, C-3, C-6, etc.) to optimize energy level alignment with the perovskite, improve film-forming properties, and enhance stability. nih.gov While research has explored a wide array of derivatives, the fundamental principle remains the use of the carbazole scaffold to facilitate charge separation and transport. rsc.orgrsc.org Self-assembled monolayers (SAMs) based on carbazole derivatives, such as 2-(9H-carbazol-9-yl)ethyl)phosphonic acid (2PACz), have proven highly effective as hole-transporting layers, replacing traditional materials and leading to PSCs with improved efficiency and stability. nih.govdigitellinc.com For instance, the replacement of the common HTL PEDOT:PSS with Br-2PACz in a Cs0.25FA0.75Sn0.5Pb0.5I3 perovskite solar cell resulted in a champion device efficiency of 19.57%. digitellinc.com The performance of various carbazole-based HTMs highlights the moiety's importance in this field.

Table 1: Performance of Perovskite Solar Cells Employing Carbazole-Derivative Hole Transport Materials (HTMs)

| HTM Designation | Molecular Structure Type | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| SGT-405 | Three-arm carbazole derivative | 14.79% | rsc.org |

| 2PACz | Carbazole-based SAM | 18.44% | digitellinc.com |

| Br-2PACz | Brominated carbazole-based SAM | 19.57% | digitellinc.com |

Photoconductive and Photorefractive Materials

The carbazole side-group is a primary driver of photo-induced charge generation and transport in various polymeric systems. Polymers of this compound are direct analogs of poly(N-vinylcarbazole) (PVK), a benchmark photoconductive polymer, and are thus central to the development of photorefractive and photoconductive materials. ossila.com

Poly(this compound) is a structural isomer of PVK. In PVK, the carbazole group is attached to the polymer backbone via a vinyl linkage. This structure facilitates charge transport through a hopping mechanism between adjacent carbazole moieties. ossila.com The electrical conduction in these systems is typically governed by field-assisted and temperature-activated hopping processes. ossila.com

For photorefractive applications, these polymers are often part of a composite material. A typical photorefractive composite includes the carbazole-containing polymer as the photoconductor, a charge generator (like fullerenes), a plasticizer (such as N-ethylcarbazole) to lower the glass transition temperature, and a nonlinear optical chromophore. researchgate.net In such systems, illumination creates a spatial charge distribution, which in turn modulates the refractive index of the material, allowing for the recording of optical information. researchgate.net Research into these composites has demonstrated significant two-beam coupling gain, a hallmark of the photorefractive effect, confirming the efficient function of the carbazole-based polymer in the charge transport process. researchgate.net

The photoconductive properties of carbazole-based polymers have been historically utilized in electrophotography (xerography). ossila.com In this process, a polymer layer is electrostatically charged and then selectively discharged by exposure to light, forming a latent electrostatic image that is then developed with toner. PVK has been a key material in this industry due to its efficient hole transport. ossila.com

More recently, these polymers have been explored for advanced optical data storage. Photoresponsive polymers containing azobenzene (B91143) chromophores linked to carbazole units are of particular interest. researchgate.net The photoisomerization of the azobenzene groups can induce large, stable changes in the material's birefringence, allowing for the encoding of data that can be read optically. researchgate.net These materials are promising for high-capacity and long-term data storage applications. researchgate.netmdpi.com

Carbazole-based polymers, particularly those functionalized with azo dyes, serve as effective media for holographic recording. researchgate.net In these materials, the interaction of polarized laser light with the azo-carbazole polymer can induce the formation of surface relief gratings. researchgate.net This process allows for the direct, one-step recording of holograms. The diffraction efficiency of these recorded gratings is significantly influenced by the modulation of the surface relief, which can be controlled by the polarization of the recording beams. researchgate.net

Recent studies have demonstrated the use of azo-carbazole polymer films for high-density, polarization-multiplexed holograms. holoeye.com By combining polarization multiplexing with angular, spatial, or depth multiplexing, it is possible to record and retrieve multiple distinct images from a single location on the film without cross-talk. holoeye.com This capability underscores the potential of these materials for advanced data storage and 3D display technologies. holoeye.com

Table 2: Holographic Recording Parameters in a Carbazole-Based Azopolymer Film

| Parameter | Value | Notes |

|---|---|---|

| Recording Wavelength | 473 nm | Laser light used for photo-induced isomerization. researchgate.net |

| Maximum Diffraction Efficiency | ~33% | Achieved with specific polarization of recording beams. researchgate.net |

| Maximum Surface Relief Modulation | 440 nm | The depth of the surface grating formed during recording. researchgate.net |

Electrochromic Devices (ECDs)

Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties (color, transmittance) in response to an applied electrical potential. Polycarbazole films are excellent candidates for electrochromic devices due to their electrochemical stability and distinct color states. bohrium.comdergipark.org.tr